Glycylglycyl-L-Tyrosin

Übersicht

Beschreibung

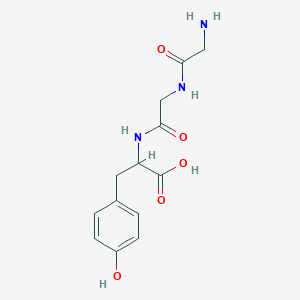

Glycylglycyl-L-tyrosine is a tripeptide composed of three amino acids: glycine, glycine, and tyrosine. It serves as a model peptide, particularly for studying the N-terminal metal-binding properties of proteins like dog serum albumin. The molecular formula of Glycylglycyl-L-tyrosine is C13H17N3O5, and it has a molecular weight of 295.2912 g/mol .

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

GY is derived from the amino acids glycine and L-tyrosine. Its structural characteristics contribute to its solubility and bioavailability, making it a suitable candidate for various applications.

Antioxidant and Anti-inflammatory Effects

Research indicates that GY exhibits significant antioxidant properties, acting as a radical scavenger that inhibits lipid peroxidation and protects cells from oxidative damage. Additionally, it modulates the release of inflammatory mediators, thereby reducing chronic inflammation .

2.1. Wound Healing and Skin Health

GY has been shown to enhance collagen synthesis and promote wound healing, making it valuable in dermatological applications. Studies demonstrate that GY stimulates fibroblast proliferation, leading to increased collagen production, which is crucial for skin integrity and repair .

2.2. Cognitive Function and Fatigue Reduction

Supplementation with GY may help improve cognitive function and reduce fatigue by regulating neurotransmitters involved in energy metabolism, such as dopamine and norepinephrine. This effect is particularly beneficial for individuals experiencing physical or mental exhaustion .

3.1. Parenteral Nutrition

GY serves as a highly soluble source of tyrosine in parenteral nutrition formulations. In studies involving phenylalanine-deficient rats, GY supplementation effectively maintained normal tyrosine levels, facilitating growth and nitrogen metabolism . This application is particularly relevant for patients unable to consume food orally.

3.2. Tyrosine Availability in Exercise

Research has indicated that GY can impact tyrosine kinetics during endurance exercise, potentially serving as a biomarker for brain glycogen levels during physical activity . This suggests its utility in sports nutrition to support performance and recovery.

4.1. Cell Culture Optimization

In biopharmaceutical production, GY has been studied for its effects on Chinese hamster ovary (CHO) cell cultures. It has been shown to influence cellular metabolism positively, enhancing ATP availability and overall cell viability during the production of monoclonal antibodies . This optimization can lead to improved yields in biopharmaceutical processes.

Case Studies

Wirkmechanismus

Target of Action

Glycylglycyl-L-tyrosine, also known as H-Gly-Gly-Tyr-OH, is a tripeptide composed of two glycine molecules and one tyrosine molecule It’s known that tyrosine, a component of this compound, is a precursor of catecholamine neurotransmitters .

Mode of Action

Tyrosine, a component of this compound, is produced in cells by hydroxylating the essential amino acid phenylalanine . This relationship is much like that between cysteine and methionine. Half of the phenylalanine required goes into the production of tyrosine; if the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50% .

Biochemical Pathways

Tyrosine, a component of Glycylglycyl-L-tyrosine, is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan . Tyrosine is a biosynthetic precursor of tocopherols, plastoquinone, and ubiquinone that are essential to plant survival . Furthermore, tyrosine is used as a substrate to synthesize numerous specialized metabolites in different groups of plants .

Pharmacokinetics

It’s known that the pharmacokinetics of tetracyclines and glycylcyclines, which are structurally similar to glycylglycyl-l-tyrosine, are characterized by poor absorption after food .

Result of Action

It’s known that tyrosine, a component of this compound, is claimed to act as an effective antidepressant . Tyrosine has also been claimed to reduce stress and combat narcolepsy and chronic fatigue .

Action Environment

The action of Glycylglycyl-L-tyrosine can be influenced by various environmental factors. For instance, biotechnological methods can produce tyrosine from biomass feedstocks under environmentally friendly and near carbon-free conditions . This suggests that the production and action of Glycylglycyl-L-tyrosine could also be influenced by similar environmental factors.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Glycylglycyl-L-tyrosine can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The protecting groups are removed using trifluoroacetic acid (TFA) to yield the final peptide .

Industrial Production Methods: Industrial production of Glycylglycyl-L-tyrosine may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Solution-phase synthesis involves the stepwise addition of amino acids in solution, followed by purification using techniques like high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions: Glycylglycyl-L-tyrosine undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

Reduction: The peptide can undergo reduction reactions, particularly at the amide bonds.

Substitution: The amino and carboxyl groups can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like acyl chlorides or anhydrides can be used to introduce new functional groups.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced peptides with modified amide bonds.

Substitution: Peptide derivatives with various functional groups.

Vergleich Mit ähnlichen Verbindungen

Glycyl-L-tyrosine: A dipeptide composed of glycine and tyrosine.

L-tyrosine: An aromatic amino acid with a phenolic hydroxyl group.

Glycylglycyl-L-phenylalanine: A tripeptide similar to Glycylglycyl-L-tyrosine but with phenylalanine instead of tyrosine.

Uniqueness: Glycylglycyl-L-tyrosine is unique due to its specific sequence of amino acids, which imparts distinct metal-binding properties and reactivity. The presence of two glycine residues enhances its flexibility and solubility, making it a valuable model peptide for various studies .

Biologische Aktivität

Glycylglycyl-L-tyrosine (GGT) is a dipeptide composed of two glycine residues and one L-tyrosine residue. This compound has garnered attention for its potential biological activities, particularly in the realms of antioxidant and anti-inflammatory effects, as well as its role in amino acid metabolism. This article delves into the biological activity of GGT, supported by research findings, data tables, and case studies.

Overview of Biological Activity

GGT has been studied for its various biological activities, including:

- Antioxidant Properties : GGT exhibits significant radical scavenging abilities, which help mitigate oxidative stress.

- Anti-inflammatory Effects : The compound modulates inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.

- Amino Acid Metabolism : GGT plays a role in the availability and utilization of tyrosine, particularly in parenteral nutrition settings.

Antioxidant Activity

GGT demonstrates potent antioxidant properties that are crucial for cellular protection against oxidative damage. The presence of the phenolic hydroxyl group in tyrosine contributes to its ability to scavenge free radicals. Research indicates that GGT can inhibit lipid peroxidation, thereby protecting cellular membranes from oxidative injury.

Key Findings:

- Radical Scavenging : GGT effectively donates electrons to stabilize free radicals, preventing cellular damage associated with various diseases such as cardiovascular disorders and neurodegenerative diseases .

- Inhibition of Lipid Peroxidation : Studies show that GGT can significantly reduce lipid peroxidation levels in vitro, highlighting its protective role against oxidative stress .

Anti-inflammatory Activity

GGT's anti-inflammatory properties make it a candidate for therapeutic applications in managing inflammatory diseases. It modulates the release of pro-inflammatory cytokines and mediators.

- Cytokine Modulation : GGT inhibits the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), two key players in the inflammatory response .

- Enzyme Inhibition : The compound also affects the expression of enzymes involved in inflammation, contributing to its overall anti-inflammatory effects .

Amino Acid Metabolism

GGT plays a significant role in amino acid metabolism, particularly concerning tyrosine availability. Research has demonstrated that GGT can effectively supply free tyrosine when administered parenterally.

Case Study: Parenteral Nutrition

A study involving phenylalanine-deficient rats showed that administration of glycyl-L-tyrosine rapidly increased plasma tyrosine levels, facilitating normal growth and nitrogen metabolism . This suggests that GGT can serve as a reliable source of tyrosine in clinical settings where parenteral nutrition is necessary.

Clinical Applications

The biological activities of GGT suggest several clinical applications:

- Nutritional Support : As a soluble source of tyrosine, GGT can enhance nutritional formulations for neonates and individuals with metabolic disorders.

- Therapeutic Agent : Its antioxidant and anti-inflammatory properties position GGT as a potential therapeutic agent for conditions like arthritis and cardiovascular diseases .

Eigenschaften

CAS-Nummer |

17343-07-6 |

|---|---|

Molekularformel |

C13H17N3O5 |

Molekulargewicht |

295.29 g/mol |

IUPAC-Name |

2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C13H17N3O5/c14-6-11(18)15-7-12(19)16-10(13(20)21)5-8-1-3-9(17)4-2-8/h1-4,10,17H,5-7,14H2,(H,15,18)(H,16,19)(H,20,21) |

InChI-Schlüssel |

INLIXXRWNUKVCF-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)CN)O |

Isomerische SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)[O-])NC(=O)CNC(=O)C[NH3+])O |

Kanonische SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)CN)O |

Sequenz |

GGY |

Synonyme |

N-(N-Glycylglycyl)-L-tyrosine; N-(N-Glycylglycyl)tyrosine; Glycylglycyltyrosine; NSC 334194; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Glycylglycyl-L-tyrosine studied as a model for the N-terminal metal-binding site of dog serum albumin?

A1: Dog serum albumin (DSA) exhibits a low binding affinity for nickel (II) ions []. This is attributed to the presence of L-tyrosine at the N-terminal of DSA, instead of L-histidine found in other species. Glycylglycyl-L-tyrosine, comprising the first three N-terminal residues of DSA, serves as a simplified model to study the metal-binding behavior of this specific region [].

Q2: How does Glycylglycyl-L-tyrosine interact with metal ions like nickel (II)?

A2: Research using techniques like equilibrium dialysis and analytical potentiometry has shown that Glycylglycyl-L-tyrosine binds nickel (II) with low affinity at physiological pH []. The binding involves the formation of multiple complex species, with the phenolic hydroxy group of tyrosine not directly participating in the coordination []. This weak interaction confirms that the substitution of histidine with tyrosine at the N-terminal of DSA is responsible for its reduced nickel (II) binding affinity [].

Q3: Has the spatial structure of Glycylglycyl-L-tyrosine been investigated?

A3: Yes, studies have used residual dipolar couplings combined with quantum-chemical computations to determine the spatial structure of Glycylglycyl-L-tyrosine []. While the specific details of the structure aren't provided in the abstracts, this type of analysis helps researchers understand the peptide's conformation and how it might influence its interactions with metal ions.

Q4: Beyond nickel (II), have interactions of Glycylglycyl-L-tyrosine with other metal ions been studied?

A4: Yes, the interaction of Glycylglycyl-L-tyrosine with copper (II) has also been investigated [, ]. These studies have employed a variety of techniques like analytical potentiometry, spectrophotometry, circular dichroism (CD), and nuclear magnetic resonance (NMR) spectroscopy to characterize the copper (II) complexes formed and understand their properties [, ].

Q5: Are there any computational chemistry studies on Glycylglycyl-L-tyrosine?

A5: While the provided abstracts don't delve into specific computational studies on Glycylglycyl-L-tyrosine itself, they mention the use of advanced data analysis techniques like SUPERQUAD in conjunction with analytical potentiometry []. These computational tools are essential for analyzing complex equilibria data and determining stability constants of metal-ligand complexes, providing insights into the thermodynamics of these interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.